
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
Descripción general
Descripción
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (CAS 1215691-18-1) is a deuterated nitrosamine derivative of 3-aminopropionic acid (β-alanine). Its molecular formula is C₄H₅D₃N₂O₃, with a molecular weight of 135.14 . The compound features a nitroso group (-N=O) and a trideuterated methyl group (-CD₃) attached to the nitrogen atom of the β-alanine backbone. This isotopic labeling makes it invaluable as an internal standard in analytical chemistry, particularly for tracking nitrosamine impurities in pharmaceuticals and environmental samples .
Key structural attributes include:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A common preparation method for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid involves the reaction of 3-aminopropionic acid with sodium nitrite, followed by the addition of methanol and sodium diazomethane. The target compound is then purified by distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes stringent safety measures due to the carcinogenic nature of nitrosamine compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism by which N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid exerts its effects involves the formation of nitrosamine compounds, which are known to be carcinogenic. The molecular targets and pathways involved include the formation of DNA adducts, leading to mutations and potentially cancer .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: N-Nitroso-N-methyl-3-aminopropionic Acid
CAS : 383417-47-8 .
Molecular Formula : C₄H₈N₂O₃.
Molecular Weight : 132.12 .
Key Differences :
- Lacks deuterium atoms, resulting in a lower molecular weight.
- SMILES : CN(CCC(=O)O)N=O .
- Applications : Primarily used as a reference standard for nitrosamine detection in tobacco products and pharmaceuticals .
- Stability : Requires storage at -20°C, unlike its deuterated counterpart, which is stable at room temperature .
Chain-Length Variant: N-Nitroso-N-(methyl-d3)-4-aminobutyric Acid
CAS : 1184996-41-5 .
Molecular Formula : C₅H₁₂N₂O (deuterated methyl group).
Molecular Weight : 119.18 .
Key Differences :
- Contains a four-carbon chain (butyric acid backbone) vs. three carbons in the target compound.
- SMILES : [2H]C([2H])([2H])N(CCCC)N=O .
- Applications : Used to study environmental persistence and metabolic pathways of nitrosamines in biological systems .
- Regulatory Relevance : Meets USP, EMA, and BP standards for nitrosamine analysis .
Functional Group Variant: 3-(Methyl-d3-nitrosoamino)propionitrile
CAS : 1329834-39-0 .
Molecular Formula : C₄D₃H₄N₃O.
Molecular Weight : 116.14 .
Key Differences :
- Replaces the carboxylic acid (-COOH) with a nitrile (-CN) group.
- Applications : Serves as a reactive intermediate in synthetic chemistry; higher toxicity due to nitrile functionality.
- Stability : Less stable in aqueous environments compared to carboxylic acid derivatives .
Non-Nitroso Analog: 3-(N,N-Dimethylamino)propionic Acid
CAS: Not explicitly listed (see ). Molecular Formula: C₅H₁₁NO₂. Key Differences:
- Contains a dimethylamino group (-N(CH₃)₂) instead of a nitroso group.
- Applications: Used in peptide synthesis and as a buffer agent; lacks carcinogenic risks associated with nitrosamines .
Comparative Data Table
Research Findings and Regulatory Context
- Deuterated Compounds: The deuterium in this compound enhances precision in mass spectrometry (MS) and NMR by providing distinct isotopic signatures .
- Structural Impact on Reactivity :
Actividad Biológica
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3) is a stable isotope-labeled derivative of N-Nitroso-N-methyl-3-aminopropionic Acid, primarily utilized in research contexts to study its biological activity and metabolic pathways. This compound belongs to the class of nitrosamines, which are known for their carcinogenic properties. The following sections detail the biological activity of NMPA-d3, including its mechanism of action, interactions with biological systems, and relevant case studies.
NMPA-d3 exhibits biological activity through several mechanisms:
- Covalent Bond Formation : The nitroso group in NMPA-d3 can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to structural changes that may inhibit enzyme activity or alter signaling pathways.
- DNA Interaction : Research indicates that NMPA-d3 can interact with DNA, resulting in adduct formation that may lead to mutagenic effects. This is particularly relevant in studies assessing the carcinogenic potential of tobacco products.
- Metabolic Pathways : The presence of deuterium in NMPA-d3 allows researchers to trace its metabolism in biological systems, providing insights into absorption, distribution, metabolism, and excretion. Studies utilize mass spectrometry to measure the incorporation of deuterium into metabolites.
Biological Activity and Carcinogenicity
NMPA-d3 has been studied extensively in relation to its carcinogenic potential, especially concerning tobacco use:
- Carcinogenic Risk : As a nitrosamine, NMPA-d3 is associated with increased cancer risk. It has been shown to induce tumors in various animal models when administered at certain doses.
- Tobacco Products : The compound's occurrence in tobacco products highlights its relevance in cancer research. Studies have linked the presence of nitrosamines like NMPA-d3 to the carcinogenic effects observed in smokers.
Table 1: Comparison of Biological Activity with Related Compounds
Compound Name | Molecular Formula | Biological Activity | Notable Features |
---|---|---|---|
This compound | C4H8N2O3 | Known carcinogen; interacts with DNA | Stable isotope-labeled for metabolic studies |
N-Nitroso-N-methyl-3-aminopropionic Acid | C4H8N2O3 | Carcinogenic; forms DNA adducts | Non-deuterated version; widely studied |
N-Nitroso-N-methyl-4-aminobutyric Acid | C5H10N2O3 | Similar carcinogenic properties | Longer carbon chain; related structure |
Study 1: Metabolism and Carcinogenicity
In a study examining the metabolic pathways of nitrosamines, researchers used NMPA-d3 as a tracer. They found that upon administration, the compound was metabolized into several downstream products that were also capable of forming DNA adducts. This study provided critical evidence linking nitrosamine metabolism to cancer development.
Study 2: Tobacco Exposure
Another significant study focused on the presence of nitrosamines in tobacco smoke. It demonstrated that exposure to tobacco products containing NMPA-d3 led to increased levels of DNA adducts in lung tissues of exposed animals. This finding reinforced the hypothesis that nitrosamines are key contributors to tobacco-related cancers.
Study 3: In Vitro Studies
In vitro experiments have shown that NMPA-d3 can inhibit specific enzymes involved in critical metabolic pathways, further elucidating its potential roles in altering cellular functions and promoting carcinogenesis. These findings suggest that even low concentrations of nitrosamines could have significant biological effects over time .
Q & A
Basic Research Questions
Q. What methodologies are used to synthesize N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid, and how does deuteration influence the synthesis?
- Methodological Answer : Synthesis involves introducing deuterium at the methyl group via isotopic labeling. Typical steps include: (i) Reacting 3-aminopropionic acid with deuterated methylating agents (e.g., CD₃I) under controlled pH to form N-methyl-d3-3-aminopropionic acid. (ii) Nitrosation using sodium nitrite (NaNO₂) in acidic conditions to form the N-nitroso derivative. (iii) Purification via reverse-phase HPLC or column chromatography to isolate the deuterated compound. Deuteration minimizes metabolic interference in tracer studies but requires anhydrous conditions to prevent isotopic exchange .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms deuterium incorporation by absence of proton signals at the methyl group.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 135.1364 for C₄H₅D₃N₂O₃) and isotopic purity.
- HPLC-PDA : Assesses chemical purity (>98%) and detects non-deuterated impurities.
- FT-IR : Verifies nitroso group presence (N-N=O stretch at ~1450–1500 cm⁻¹).
Cross-validation with certified reference materials (CRMs) ensures accuracy .
Q. How should researchers prepare and store analytical standards of this compound?
- Methodological Answer : (i) Dissolve in deuterated solvents (e.g., D₂O or CD₃OD) to prevent proton exchange. (ii) Store at –20°C in amber vials to avoid photodegradation and thermal decomposition. (iii) Regularly verify stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity shifts using LC-MS .
Advanced Research Questions
Q. What challenges arise in developing sensitive LC-MS/MS methods for detecting trace levels of this compound in biological matrices?
- Methodological Answer : Key challenges include:
- Matrix Effects : Use matrix-matched calibration and isotope dilution (e.g., ¹³C-labeled internal standards) to mitigate ion suppression.
- Low Abundance : Optimize MRM transitions (e.g., m/z 135→117 for quantification) and employ microextraction techniques (SPE, SLE) for enrichment.
- Deuterium Loss : Monitor for in-source fragmentation using high-resolution Q-TOF MS to distinguish deuterated vs. non-deuterated species .
Q. How can researchers design stability studies to assess environmental and metabolic degradation pathways?
- Methodological Answer : (i) Photostability : Expose samples to UV light (ICH Q1B guidelines) and quantify degradation products via LC-HRMS. (ii) Thermal Stability : Incubate at 25°C, 40°C, and 60°C; track nitroso group decomposition using nitrite-specific assays. (iii) Metabolic Stability : Use hepatocyte incubations with NADPH cofactors and LC-MS to identify deuterium-retaining metabolites (e.g., demethylated derivatives) .
Q. How should contradictory data on nitroso compound reactivity be resolved in mechanistic studies?
- Methodological Answer :
- Isotopic Interference : Use dual-column GC-MS or 2D-LC to separate co-eluting deuterated/non-deuterated isomers.
- Kinetic Discrepancies : Perform deuterium isotope effect (DIE) studies to isolate electronic vs. steric contributions.
- Cross-Validation : Compare results with non-deuterated analogs and computational models (DFT for reaction pathways) .
Q. What strategies are recommended for evaluating carcinogenic risk in preclinical models?
- Methodological Answer : (i) In Silico Screening : Use QSAR tools (e.g., Derek Nexus) to predict structural alerts for DNA alkylation. (ii) In Vitro Mutagenicity : Conduct Ames tests with S9 metabolic activation to assess nitroso-specific genotoxicity. (iii) In Vivo Tracking : Administer deuterated compound to rodents; quantify DNA adducts via ³²P-postlabeling or UPLC-MS/MS .
Q. How can researchers ensure regulatory compliance when quantifying this compound in drug products?
- Methodological Answer :
- Method Validation : Follow ICH Q2(R1) for linearity (1–100 ng/mL), LOQ (<1 ng/mL), and precision (%RSD <15%).
- Cross-Contamination Checks : Implement orthogonal methods (e.g., GC-MS vs. LC-MS) and audit trails for data integrity.
- Documentation : Align with EMA/FDA nitrosamine guidelines, including risk assessment reports and batch-specific CoAs .
Q. Methodological Considerations for Advanced Scenarios
Q. What experimental designs are optimal for studying cross-contamination in API synthesis?
- Methodological Answer : (i) Cleaning Validation : Swab manufacturing equipment and analyze residues using LC-MS with <10 ppm sensitivity. (ii) Process Simulation : Spike pilot batches with deuterated compound to trace carryover during API purification. (iii) Statistical Sampling : Use ASTM E122-07 to determine sample size for 95% confidence in contamination detection .
Q. How can isotopic labeling improve understanding of metabolic pathways in vivo?
- Methodological Answer :
(i) Tracer Studies : Administer deuterated compound via IV/oral routes; collect plasma/tissue samples at timed intervals.
(ii) Metabolite Profiling : Use HRMS to identify deuterium-retaining metabolites (e.g., β-oxidation products).
(iii) Compartmental Modeling : Fit PK data to estimate metabolic half-lives and bioactivation pathways .
Propiedades
IUPAC Name |
3-[nitroso(trideuteriomethyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIGHIXBBLOEB-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662153 | |
Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215691-18-1 | |
Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.